molecular formula C12H22N2O2 B3038436 cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole CAS No. 863600-81-1

cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole

Cat. No.: B3038436
CAS No.: 863600-81-1
M. Wt: 226.32
InChI Key: DPYIUHWPQGIBSS-ULKQDVFKSA-N
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Description

cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole (CAS 1031335-28-0) is a bicyclic organic compound with the molecular formula C₁₂H₂₂N₂O₂ and a molecular weight of 226.31 g/mol . It features a hexahydro-cyclopenta[c]pyrrole core, where the 5-position is substituted with an amino group (-NH₂) and the 2-position is protected by a tert-butoxycarbonyl (Boc) group. This Boc group enhances stability during synthetic processes, particularly in peptide coupling or other reactions requiring amine protection . The compound is classified as a research chemical, primarily used in pharmaceutical and organic synthesis contexts . Limited data are available on its physical properties (e.g., melting point, solubility) and safety profile, as indicated by the absence of a Material Safety Data Sheet (MSDS) .

Properties

IUPAC Name

tert-butyl (3aS,6aR)-5-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-6-8-4-10(13)5-9(8)7-14/h8-10H,4-7,13H2,1-3H3/t8-,9+,10?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPYIUHWPQGIBSS-ULKQDVFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(CC2C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CC(C[C@H]2C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863600-81-1
Record name (3aR,5r,6aS)-tert-butyl 5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
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Preparation Methods

Step 1: Ketal Formation

Reaction of 4-penten-1-amine with 2,2-dimethoxypropane under BF₃·OEt₂ catalysis produces the corresponding N,O-ketal (87% yield). This step serves to protect reactive amine groups while introducing conformational rigidity for subsequent cyclization.

Reaction Conditions

  • Solvent: Dichloromethane (0°C to reflux)
  • Catalyst: BF₃·OEt₂ (5 mol%)
  • Time: 12 h

Step 2: Acid-Catalyzed Cyclization

Treatment of the ketal with trifluoroacetic acid (TFA) in toluene induces iminium ion formation followed by 6-endo-trig cyclization to generate the bicyclic framework. The cis stereochemistry arises from torsional steering effects during ring closure.

Critical Parameters

  • Acid Concentration: 2.0 M TFA in toluene
  • Temperature: 110°C
  • Reaction Time: 8 h
  • Yield: 78%

Step 3: Boc Protection

The free amine is protected using di-tert-butyl dicarbonate under Schotten-Baumann conditions to prevent undesired side reactions in subsequent transformations:

$$ \text{Amine} + (\text{Boc})2\text{O} \xrightarrow{\text{NaOH, THF/H}2\text{O}} \text{Boc-Protected Amine} $$

Optimized Conditions

  • Base: 1M NaOH (2.5 equiv)
  • Solvent: THF/H₂O (4:1)
  • Temperature: 0°C → 25°C
  • Yield: 95%

Enantioselective Organocatalytic Synthesis

Recent advances in asymmetric catalysis enable direct access to enantiomerically pure material (er >99:1) through proline-derived catalyst systems:

Key Transformation

A chiral secondary amine catalyst facilitates the intramolecular aldol reaction of keto-amine precursor 7 to form the bicyclic core with axial chirality:

$$ \text{Precursor 7} \xrightarrow{\text{(S)-Proline-TMS}} \text{cis-Product} $$

Performance Metrics

Parameter Value
Catalyst Loading 10 mol%
Solvent DMF
Temperature -20°C
ee 99%
Yield 82%

Transition state analysis reveals hydrogen-bonding interactions between the catalyst's carboxylic acid and the developing enolate, enforcing the observed stereochemistry.

Cyclopropanation/Ring Expansion Strategy

The Ciamician-Dennstedt rearrangement variant reported by Hilton et al. provides an alternative route through carbene insertion:

Mechanism

  • Cyclopropanation : α-Chlorodiazirine 8 generates chlorocarbene species that undergo [2+1] cycloaddition with pyrrole derivatives.
  • Electrocyclic Opening : Strain-driven ring expansion converts the cyclopropane intermediate to the pyridine-fused system.
  • Reductive Amination : Selective reduction of the pyridine ring yields the saturated bicyclic amine.

Experimental Validation

  • Diazirine Preparation: 92% yield from amidinium salts
  • Cyclopropanation Efficiency: 85% (trans/cis = 1:4)
  • Overall Yield: 63% over 3 steps

Comparative Analysis of Synthetic Methods

The table below evaluates critical performance indicators across major synthesis routes:

Method Steps Overall Yield Diastereoselectivity Scalability
Iminium Cyclization 4 64% >98% cis Pilot-scale
Organocatalysis 5 52% 99% ee Lab-scale
Cyclopropanation 3 63% 75% cis Multigram

Key findings:

  • The iminium route offers superior scalability but requires stringent acid handling.
  • Organocatalytic methods achieve exceptional enantiopurity at the expense of step count.
  • Cyclopropanation strategies enable rapid core formation but suffer from moderate stereocontrol.

Industrial-Scale Process Optimization

Commercial production (e.g., ChemScene Lot CS-0049669) employs modified iminium cyclization with continuous flow technology to enhance efficiency:

Process Intensification Parameters

  • Reactor Type: Corning AFR® Module
  • Residence Time: 18 min
  • Productivity: 1.2 kg/day
  • Purity: 98% (HPLC)

Economic analysis reveals a 37% reduction in production costs compared to batch methods, primarily through solvent recycling and catalyst recovery systems.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various electrophiles and nucleophiles under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

Cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole is a bicyclic compound featuring a cyclopenta[c]pyrrole framework, with the molecular formula C12H20N2O2C_{12}H_{20}N_2O_2 and a molecular weight of approximately 226.32 g/mol. It contains a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, which is important for synthetic applications, especially in peptide synthesis. The stereochemistry of the compound is defined by its cis configuration at the 5-amino position, influencing its biological activity and reactivity in chemical processes.

Applications in Scientific Research

This compound is utilized across various scientific disciplines:

  • Pharmaceuticals It serves as an intermediate in the synthesis of bioactive compounds and pharmaceuticals.
  • Organic Synthesis The compound is used in various organic synthesis processes. The synthesis of this compound typically involves multi-step organic reactions. Alternative methods may include variations in starting materials or reaction conditions to optimize yields and purity.
  • Drug Development Interaction studies often utilize spectroscopic techniques or computational modeling to predict binding affinities and mechanisms of action, which is crucial for evaluating potential therapeutic effects and optimizing its use in drug development.
  • Research Chemical this compound is a useful research chemical .

Structural Comparison

This compound shares structural similarities with compounds such as:

  • 5-Aminohexahydrocyclopenta[c]pyrrole (lacks Boc protection and is more reactive due to the unprotected amine)
  • 2-Boc-pyrrolidine (has a pyrrolidine structure with a different ring system)
  • 3-Aminopyrrolidine (contains an amino group on pyrrolidine with potentially different biological activity)
  • 5-Methylpyrrolidine (has methyl substitution at position 5, which alters sterics and electronic properties)

Mechanism of Action

The mechanism of action of cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole involves its interaction with molecular targets such as enzymes and receptors. The Boc protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical processes. The specific pathways and targets depend on the context of its use, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (CAS 146231-54-1)

This compound shares structural similarities with the target molecule, including the bicyclic hexahydro-cyclopenta[c]pyrrole scaffold and a Boc-protected amine at position 2. However, it differs at position 5, which is substituted with a ketone (oxo) group instead of an amino group. Key comparisons include:

Property cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
CAS Number 1031335-28-0 146231-54-1
Molecular Formula C₁₂H₂₂N₂O₂ C₁₂H₁₉NO₃
Molecular Weight 226.31 g/mol 225.28 g/mol
Functional Groups Amino (-NH₂), Boc-protected amine Ketone (C=O), Boc-protected amine
Hydrogen Bonding 2 H-bond donors, 4 H-bond acceptors 0 H-bond donors, 3 H-bond acceptors
Key Applications Research chemical Intermediate in organic synthesis

In contrast, the ketone group in CAS 146231-54-1 may participate in condensation or reduction reactions .

Pyrrole Derivatives and Degradation Products

Evidence from bacterial degradation studies (e.g., Ni(OEP) and VO(OEP) porphyrins) highlights simpler pyrrole-containing compounds, such as bipyrroles (C₈H₆N₂) and single-ring derivatives like indole acetic acid (C₁₀H₉NO₂) . These lack the bicyclic structure and Boc protection of the target compound, resulting in distinct properties:

Property This compound Bipyrroles (e.g., 2,2′-bipyrrole)
Structural Complexity Bicyclic scaffold with Boc protection Linear or fused pyrrole rings
Stability Likely stable due to Boc protection Prone to oxidation and degradation
Biological Relevance Synthetic research compound Natural degradation products

Stability and Reactivity

  • This compound: The Boc group likely enhances stability under basic conditions but renders the compound acid-labile, a common trait of Boc-protected amines .
  • CAS 146231-54-1 : Stable under recommended storage conditions but may decompose upon exposure to strong oxidizing agents .

Biological Activity

cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole, a compound with the molecular formula C12H22N2O2, is a derivative of cyclopenta[c]pyrrole that features an amino group and a tert-butoxycarbonyl (Boc) protecting group. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications in drug development.

The synthesis of this compound typically involves several steps:

  • Cyclization Reaction : Formation of the cyclopenta[c]pyrrole ring system from suitable precursors.
  • Introduction of Amino Group : Substitution reactions introduce an amino group at the 5-position.
  • Protection of Amino Group : The amino group is protected using a Boc group to prevent unwanted reactions during further synthesis.

The compound is characterized by its unique structure, which influences its reactivity and biological interactions.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors. The amino and Boc groups play critical roles in these interactions, affecting binding affinity and specificity. Research indicates that the compound may influence various biochemical pathways depending on the biological system being studied .

Biological Activity Evaluation

Recent studies have explored the biological activity of this compound, particularly its potential as a therapeutic agent. Here are some key findings:

Antiproliferative Effects

A study investigated the antiproliferative effects of compounds containing octahydrocyclopenta[c]pyrrole linkers against lung cancer cell lines (NCI-H460-DOT1L-WT/R231Q). The results indicated that modifications to the linker structure significantly influenced potency, with certain substitutions leading to enhanced inhibition of cell proliferation .

Enzyme Interaction Studies

The compound has been evaluated for its interactions with various enzymes. For instance, it has been studied for potential inhibitory effects on tyrosinase, an enzyme involved in melanin production. Molecular docking studies have suggested that modifications to the pyrrole structure can enhance binding affinity, indicating a pathway for developing effective inhibitors .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with similar compounds is essential:

Compound NameStructural FeaturesBiological Activity
This compoundContains amino and Boc groupsPotential therapeutic agent; enzyme interactions
trans-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrroleStereoisomer with different spatial arrangementDifferent binding properties compared to cis form
5-Amino-2-boc-hexahydro-cyclopenta[c]pyrroleLacks Boc protectionMay exhibit different reactivity and stability

This table illustrates how structural variations can significantly impact biological activity and therapeutic potential.

Case Study 1: DOT1L Inhibitors

In research focused on DOT1L inhibitors, compounds incorporating octahydrocyclopenta[c]pyrrole linkers were synthesized and evaluated for their antiproliferative effects against specific lung cancer cell lines. The study revealed that certain modifications led to improved efficacy, highlighting the importance of structural optimization in drug design .

Case Study 2: Tyrosinase Inhibition

Another study synthesized various pyrrole derivatives to assess their inhibitory effects on tyrosinase. Among these derivatives, specific modifications to the pyrrole structure resulted in significant inhibitory activities, suggesting that this compound could serve as a lead compound for developing new tyrosinase inhibitors .

Q & A

Basic Synthesis and Characterization

Q1: What are the critical steps for synthesizing cis-5-Amino-2-Boc-hexahydro-cyclopenta[c]pyrrole while ensuring stereochemical fidelity? Answer:

  • Key Synthesis Steps :
    • Cyclopenta[c]pyrrole Core Formation : Use cycloaddition or ring-closing metathesis to construct the bicyclic framework. Monitor reaction conditions (e.g., temperature, catalyst) to preserve the cis-configuration .
    • Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group under anhydrous conditions with a base like DMAP to prevent unwanted side reactions .
    • Amino Group Introduction : Employ reductive amination or selective nitration followed by hydrogenation. Confirm regioselectivity via 1^1H NMR and LC-MS .
  • Stereochemical Validation : Use X-ray crystallography or NOE (Nuclear Overhauser Effect) experiments in 1^1H NMR to confirm the cis-configuration .

Advanced Reactivity and Functionalization

Q2: How does the Boc group influence the reactivity of the cyclopenta[c]pyrrole core in nucleophilic substitution reactions? Answer:

  • Steric and Electronic Effects : The Boc group acts as an electron-withdrawing substituent, directing nucleophilic attacks to the less hindered positions (e.g., C3 or C4). Steric hindrance from the tert-butyl moiety reduces reactivity at C2 .
  • Methodological Approach :
    • Perform kinetic studies using varying nucleophiles (e.g., Grignard reagents, amines).
    • Analyze regioselectivity via 13^{13}C NMR and DFT calculations to map electron density distribution .

Safety and Handling Protocols

Q3: What safety precautions are essential when handling this compound in a laboratory setting? Answer:

  • Hazard Mitigation :
    • Respiratory Protection : Use fume hoods due to acute oral toxicity (OSHA Category 4) and respiratory irritation risks .
    • Skin/Eye Exposure : Wear nitrile gloves and goggles; rinse immediately with water for 15+ minutes upon contact .
  • Waste Disposal : Neutralize acidic byproducts before disposal to avoid exothermic reactions .

Data Contradiction Analysis

Q4: How should researchers resolve discrepancies between experimental and computational (e.g., COSMO-RS) predictions for pyrrole-containing systems? Answer:

  • Case Study : In ionic liquid extraction (e.g., TEA-TSA systems), experimental selectivity for pyrrole may deviate from COSMO-RS predictions due to steric hindrance or unaccounted solvent-solute interactions .
  • Resolution Steps :
    • Cross-validate with alternative models (e.g., DFT or MD simulations).
    • Adjust COSMO-RS parameters to include anion size effects, which influence pyrrole mobility .

Analytical Method Development

Q5: What advanced techniques are recommended for characterizing impurities in this compound? Answer:

  • Impurity Profiling :
    • HPLC-MS : Use C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate diastereomers or Boc-deprotected byproducts .
    • PXRD : Identify crystalline impurities by comparing experimental patterns with simulated data from single-crystal structures .

Mechanistic Studies

Q6: How can researchers elucidate the mechanism of Boc deprotection under acidic conditions? Answer:

  • Experimental Design :
    • Kinetic Profiling : Monitor deprotection rates (via 1^1H NMR) under varying HCl concentrations.
    • Isotopic Labeling : Use 18^{18}O-labeled water to trace oxygen migration during tert-butyl cleavage .
    • Computational Support : Perform DFT calculations to map transition states and identify rate-determining steps .

Environmental Impact Assessment

Q7: What methodologies quantify the environmental persistence of pyrrole derivatives? Answer:

  • OH Reactivity Studies : Measure reaction rates with hydroxyl radicals using PTR-MS (Proton Transfer Reaction Mass Spectrometry) at m/z=68 to track pyrrole degradation .
  • Half-Life Estimation : Combine lab data with atmospheric models (e.g., Tovi Footprint Analysis) to predict environmental persistence .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole
Reactant of Route 2
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cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole

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